molecular formula C20H14N6O2S2 B2446671 N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891107-22-5

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2446671
CAS No.: 891107-22-5
M. Wt: 434.49
InChI Key: WLRUOAGPMRBFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound belonging to the class of triazolopyridazines. This compound features a pyridine ring, a triazolopyridazine core, and a thiophene sulfonamide group, making it a molecule of interest in various scientific research fields due to its potential biological and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide may interact with various biomolecules, influencing biochemical reactions.

Cellular Effects

It is known that triazole compounds can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that triazole compounds can interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazones using chlorinated agents like N-chlorosuccinimide (NCS) under mild conditions[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo 4,3-. The thiophene sulfonamide group is then introduced through subsequent reactions involving thiophene derivatives and sulfonamide precursors.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the pyridine or triazolopyridazine rings.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine nitrogen or the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: Reduced pyridine or triazolopyridazine derivatives.

  • Substitution: Substituted pyridine or sulfonamide derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammation.

  • Industry: Its unique structure makes it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

  • Triazolopyridazines: Other triazolopyridazine derivatives with different substituents.

  • Thiophene Sulfonamides: Compounds with similar thiophene and sulfonamide groups but different core structures.

  • Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.

Uniqueness: N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific combination of structural elements, which may confer unique biological and chemical properties compared to similar compounds.

Biological Activity

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure incorporating a pyridine ring , a triazole ring , and a thiophene sulfonamide group . The synthesis typically involves multi-step organic reactions starting from readily available precursors. For instance, one method includes the cyclization of hydrazine derivatives with diketones to form the pyridazinone core, followed by the introduction of the triazole ring through cycloaddition reactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and cholinesterase , which are crucial in various physiological processes. This inhibition is achieved through binding to the active sites of these enzymes, thereby disrupting their normal function .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, related compounds have demonstrated potent activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds have been reported as low as 0.15 μM in certain cases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound TypeBiological ActivityNotable Features
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazolesAntimicrobial and insecticidalSimilar triazole structure
[1,2,4]Triazolo[1,5-a]pyridinesEnzyme inhibitorsApplications in medicinal chemistry
Pyrazolo[5,1-c][1,2,4]triazinesAntiviral and antitumorStructural similarity with distinct properties

The combination of the pyridine ring with triazole and pyridazine moieties in this compound imparts unique chemical and biological properties that differentiate it from its analogs .

Case Studies

Recent studies have highlighted various applications of this compound:

  • Antimicrobial Properties : Research has shown that related triazole compounds exhibit significant antibacterial activity against strains such as E. coli and S. aureus, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .

Properties

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2S2/c27-30(28,19-5-2-12-29-19)25-16-4-1-3-15(13-16)17-6-7-18-22-23-20(26(18)24-17)14-8-10-21-11-9-14/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRUOAGPMRBFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.